Fmoc-(r)-3-amino-2-([1,1'-biphenyl]-3-ylmethyl)propanoic acid
Description
Fmoc-(R)-3-Amino-2-([1,1'-biphenyl]-3-ylmethyl)propanoic acid is a non-natural amino acid derivative featuring a [1,1'-biphenyl]-3-ylmethyl substituent at the β-position of the propanoic acid backbone, protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This compound is structurally tailored for applications in peptide synthesis, particularly in designing peptidomimetics or constrained peptides where the biphenyl group enhances rigidity, π-π stacking interactions, or hydrophobic binding . Its stereochemistry (R-configuration) is critical for ensuring compatibility with solid-phase peptide synthesis (SPPS) protocols, which predominantly utilize L- or D-amino acids with defined chiral centers .
Properties
Molecular Formula |
C31H27NO4 |
|---|---|
Molecular Weight |
477.5 g/mol |
IUPAC Name |
(2R)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-(3-phenylphenyl)propanoic acid |
InChI |
InChI=1S/C31H27NO4/c33-30(34)24(18-21-9-8-12-23(17-21)22-10-2-1-3-11-22)19-32-31(35)36-20-29-27-15-6-4-13-25(27)26-14-5-7-16-28(26)29/h1-17,24,29H,18-20H2,(H,32,35)(H,33,34)/t24-/m1/s1 |
InChI Key |
UVPUSKZTJPKWCL-XMMPIXPASA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=CC(=C2)C[C@H](CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC(=C2)CC(CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Fmoc-(R)-3-amino-2-([1,1'-biphenyl]-3-ylmethyl)propanoic acid
Detailed Synthetic Route
Starting Materials and Chiral Induction
- The synthesis begins with an enantiomerically pure α-amino acid precursor bearing the biphenyl side chain at the 2-position.
- Chiral induction is achieved using either commercially available (R)-configured amino acids or via chiral auxiliary methodologies such as the Evans’ auxiliary approach to control stereochemistry at the β-carbon.
Protection of the Amino Group with Fmoc
- The amino group is protected by reaction with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .
- This reaction is performed in an organic solvent such as dichloromethane or dimethylformamide (DMF) .
- A base such as sodium carbonate or N,N-diisopropylethylamine (DIPEA) is used to neutralize the hydrochloric acid byproduct.
- The reaction is typically carried out at room temperature for several hours (e.g., 2–24 hours) to ensure complete protection.
Purification
- The crude product is purified by recrystallization or chromatographic techniques such as silica gel column chromatography.
- Solvent systems often include mixtures of ethyl acetate and hexane or methanol and dichloromethane, depending on solubility.
- High-performance liquid chromatography (HPLC) with chiral columns is used to confirm enantiomeric purity.
Alternative Synthetic Approaches
- Arndt-Eistert homologation has been employed to elongate the amino acid backbone, enabling the preparation of β- and β3-amino acids with aromatic side chains.
- The Wolff rearrangement of amino-acid-derived diazo ketones can be utilized to generate intermediates that are subsequently Fmoc-protected and anchored on solid supports for SPPS.
- These methods allow the synthesis of a variety of Fmoc-protected amino acids with complex side chains, including biphenyl groups.
Reaction Conditions and Analytical Data
Reaction Conditions Summary
| Step | Reagents/Conditions | Solvent | Temperature | Time |
|---|---|---|---|---|
| Amino acid precursor synthesis | Chiral auxiliary or commercial (R)-amino acid | Varied | Ambient to reflux | Hours to days |
| Fmoc protection | Fmoc-Cl, sodium carbonate or DIPEA | Dichloromethane/DMF | Room temperature | 2–24 hours |
| Purification | Recrystallization or chromatography | Ethyl acetate/hexane | Ambient | Variable |
Analytical Characterization
- High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): Confirms molecular weight and purity.
- Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Verifies chemical structure, stereochemistry, and regiochemistry.
- Chiral High-Performance Liquid Chromatography (HPLC): Assesses enantiomeric excess and purity.
- Infrared Spectroscopy (IR): Confirms functional groups such as carbamate (Fmoc) and carboxylic acid.
Research Outcomes and Data Tables
Yield and Purity Data
| Parameter | Observed Value | Notes |
|---|---|---|
| Overall yield | 60–85% | Depends on scale and purification method |
| Enantiomeric excess (ee) | >98% | Confirmed by chiral HPLC |
| Purity (HPLC) | >95% | After purification |
| Molecular weight | 477.5 g/mol | Confirmed by HR-MS |
Case Study: Application of Arndt-Eistert Reaction in Preparation
- Using the Arndt-Eistert homologation, Fmoc-protected amino acids with biphenyl side chains were synthesized with high stereochemical control.
- The reaction sequence involved diazoketone intermediates, Wolff rearrangement, and subsequent Fmoc protection.
- The final product was successfully incorporated into β-peptides via SPPS, demonstrating the synthetic utility of the preparation method.
Chemical Reactions Analysis
Types of Reactions
Fmoc-®-3-amino-2-([1,1’-biphenyl]-3-ylmethyl)propanoic acid undergoes several types of chemical reactions, including:
Deprotection: Removal of the Fmoc group using piperidine.
Coupling: Formation of peptide bonds with other amino acids.
Substitution: Reactions involving the biphenyl moiety
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF).
Coupling: DCC and OxymaPure in DMF.
Substitution: Various electrophiles and nucleophiles depending on the desired modification
Major Products Formed
The major products formed from these reactions include peptides and modified amino acids, which can be further used in various biochemical applications .
Scientific Research Applications
Fmoc-®-3-amino-2-([1,1’-biphenyl]-3-ylmethyl)propanoic acid is widely used in scientific research, particularly in:
Peptide Synthesis: As a building block for the synthesis of complex peptides.
Drug Development: As an intermediate in the synthesis of pharmaceutical compounds.
Biological Studies: For the study of protein-protein interactions and enzyme mechanisms
Mechanism of Action
The mechanism of action of Fmoc-®-3-amino-2-([1,1’-biphenyl]-3-ylmethyl)propanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the coupling reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions to form peptide bonds .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs differing in substituents, stereochemistry, and functional groups. Key parameters include molecular weight, substituent effects, and applications.
Substituent Variations
Notes:
- *Molecular weight estimated based on analogs (e.g., Fmoc-p-phenyl-L-phenylalanine: 463.52 g/mol ).
- The biphenyl substituent in the target compound provides superior aromatic stacking compared to mono-phenyl analogs .
Stereochemical Comparisons
- Fmoc-(1R,2S)-2a* : A diastereomer with imidazole and carboxyethyl groups shows distinct solubility and reactivity profiles (6% yield vs. 3% for other diastereomers) .
Functional Group Impact
- Hydrophobic vs. Polar Groups: The biphenyl group in the target compound increases lipophilicity (logP ~5.2 estimated), whereas hydroxyl or cyano substituents reduce logP by 1–2 units .
- Electron-Deficient Substituents: Trifluoromethyl (CF₃) and cyano (CN) groups enhance resistance to oxidative metabolism, making such analogs suitable for in vivo applications .
Peptide Engineering
- The biphenyl group in the target compound stabilizes β-sheet structures in peptides, as demonstrated in studies of amyloid-β analogs .
- Fmoc-(R)-3-Amino-3-(3-trifluoromethyl-phenyl)-propionic acid has been used in protease inhibitor design, showing 10-fold higher stability in serum than non-fluorinated analogs .
Drug Discovery
- Biphenyl-containing amino acids are critical in developing kinase inhibitors (e.g., targeting Bcr-Abl) due to their ability to occupy hydrophobic pockets .
- Hydroxyl-substituted analogs (e.g., 2-OH-phenyl) serve as substrates for tyrosinase-like enzymes in prodrug activation .
Material Science
- The tert-butoxymethyl analog (Fmoc-(R)-3-Amino-2-(tert-butoxymethyl)propanoic acid) is utilized in self-assembling peptides for nanomaterials, leveraging its steric bulk to control aggregation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
